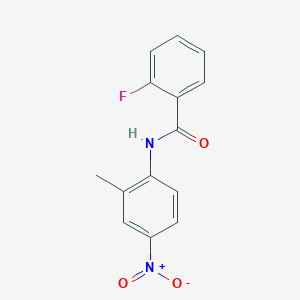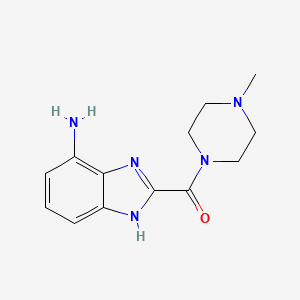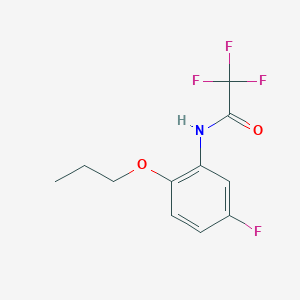
8-Oxo-8-(pyridin-3-yl)octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Oxo-8-(pyridin-3-yl)octanoic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol This compound features a pyridine ring attached to an octanoic acid chain with an oxo group at the eighth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-8-(pyridin-3-yl)octanoic acid typically involves the reaction of pyridine derivatives with octanoic acid under specific conditions. One common method includes the use of a pyridine derivative, such as 3-pyridinecarboxaldehyde, which undergoes a condensation reaction with octanoic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
8-Oxo-8-(pyridin-3-yl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
8-Oxo-8-(pyridin-3-yl)octanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Oxo-8-(pyridin-3-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo group and pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. These interactions can modulate cellular processes and pathways, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
4-Oxo-4-(pyridin-3-yl)butanoic acid: A shorter-chain analog with similar chemical properties.
8-Hydroxy-8-(pyridin-3-yl)octanoic acid: A hydroxylated derivative with different reactivity.
3-Pyridineoctanoic acid: Lacks the oxo group, resulting in different chemical behavior.
Uniqueness
8-Oxo-8-(pyridin-3-yl)octanoic acid is unique due to its specific structural features, including the oxo group at the eighth position and the pyridine ring
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
8-oxo-8-pyridin-3-yloctanoic acid |
InChI |
InChI=1S/C13H17NO3/c15-12(11-6-5-9-14-10-11)7-3-1-2-4-8-13(16)17/h5-6,9-10H,1-4,7-8H2,(H,16,17) |
InChIキー |
LTINGCSDSVQJFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(2-Chloro-2,2-difluoroethyl)-1-{[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B8278460.png)




![(R)-1-[3-(2-pyrrolidinyl)-2-propynyl]pyrrolidine](/img/structure/B8278503.png)




